beta-Endosulfan
Overview
Description
Alpha - endosulfan appears as brown crystals. (NTP, 1992)
Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide.
A polychlorinated compound used for controlling a variety of insects. It is practically water-insoluble, but readily adheres to clay particles and persists in soil and water for several years. Its mode of action involves repetitive nerve-discharges positively correlated to increase in temperature. This compound is extremely toxic to most fish. (From Comp Biochem Physiol (C) 1993 Jul; 105(3):347-61)
Mechanism of Action
Target of Action
Beta-Endosulfan primarily targets the neurotransmitter gamma-aminobutyric acid (GABA) receptors . It antagonizes the action of GABA, effectively blocking the GABA-induced uptake of chloride ions . This disruption of the normal functioning of the GABA receptors can lead to a variety of neurological effects. Additionally, it has been found to inhibit Na+ K+ ATPase and Ca2+ and Mg2+ ATPase, which are essential for the transport of calcium across membranes .
Mode of Action
This compound interacts with its targets by binding to the GABA receptors, thereby blocking the uptake of chloride ions . This results in an overstimulation of the nervous system, leading to symptoms such as tremors, convulsions, and in severe cases, even death . The inhibition of the ATPase enzymes disrupts the balance of sodium, potassium, calcium, and magnesium ions in the cells, further contributing to the toxic effects of the compound .
Biochemical Pathways
This compound affects several biochemical pathways. It induces DNA damage that triggers a compromised DNA damage response, leading to undesirable processing of broken DNA ends . It also induces the production of reactive oxygen species (ROS), which can cause further DNA damage . The genotoxic potential of this compound is the primary factor for long-term effects such as carcinogenic and reproductive toxicology .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in animals. In rabbits, the plasma concentration-time data for this compound was adequately described by the two-compartment model, with a half-life of 5.97 +/- 2.41 hours . The total distribution volumes during the terminal slopes were similar for alpha- and this compound . The plasma clearance was considerably lower for alpha-endosulfan than for this compound .
Result of Action
The molecular and cellular effects of this compound’s action include DNA damage, compromised DNA damage response, and the induction of ROS . These effects can lead to mutations, chromosomal alterations, and other forms of genotoxicity . At the organismal level, exposure to this compound can result in reduced fertility levels in male animals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its persistence in the environment and potential for bioaccumulation make it a significant environmental contaminant . It is relatively stable to light in the visible spectrum but is subjected to photochemical degradation under ultraviolet light, forming endosulfan diol . The rate of dissipation from water is also influenced by environmental factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Beta-Endosulfan acts as a primary carbon source for bacterial growth . It interacts with various enzymes and proteins during its degradation process . The metabolic products released during the degradation of this compound by Pseudomonas sp. MSCAS BT01 were compared with standard GC-MS spectra .
Cellular Effects
This compound has serious medical problems because of biological stability and toxicity . It is found in air, water, soil sediments, and foodstuffs . It influences cell function by acting as a primary carbon source for bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves its degradation by bacteria. The metabolic products released during the degradation of this compound by Pseudomonas sp. MSCAS BT01 were compared with standard GC-MS spectra .
Temporal Effects in Laboratory Settings
The complete degradation of this compound was achieved at the 14th day of incubation . The less toxic endosulfan diol produced was observed via GC-MS .
Metabolic Pathways
This compound is involved in various metabolic pathways during its degradation process . It interacts with various enzymes during this process .
Properties
IUPAC Name |
(1R,2S,8R,9S)-1,9,10,11,12,12-hexachloro-4,6-dioxa-5λ4-thiatricyclo[7.2.1.02,8]dodec-10-ene 5-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3-,4+,7-,8+,19? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYMFSUJUZBWLH-AZVNHNRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](COS(=O)O1)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O3S | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9037539 | |
Record name | Endosulfan I | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-endosulfan appears as brown crystals. Melting point 208-210 °C. Used as an insecticide., Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1], Technical product: Light to dark brown solid; Formulated as liquid emulsifiable concentrate and wettable powder; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
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Record name | beta-Endosulfan | |
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Record name | alpha-Endosulfan | |
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Solubility |
Insoluble (NTP, 1992) | |
Record name | BETA-ENDOSULFAN | |
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Vapor Pressure |
0.00000072 [mmHg], 0.000003 [mmHg] | |
Record name | beta-Endosulfan | |
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Record name | alpha-Endosulfan | |
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CAS No. |
33213-65-9, 959-98-8 | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | alpha-Endosulfan [ISO] | |
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Record name | beta-Endosulfan | |
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Record name | Endosulfan I | |
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Record name | Endosulfan alpha-isomer | |
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Record name | beta-Endosulfan | |
Source | European Chemicals Agency (ECHA) | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENDOSULFAN II | |
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Record name | ENDOSULFAN I | |
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Melting Point |
406 to 410 °F (NTP, 1992) | |
Record name | BETA-ENDOSULFAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16203 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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